2,3,5-Trimethylanisole

Overview

Description

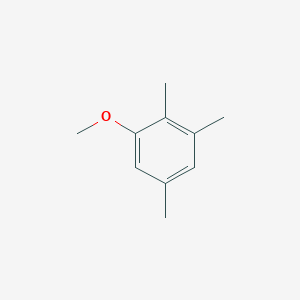

2,3,5-Trimethylanisole (CAS: 20469-61-8), also known as 1-methoxy-2,3,5-trimethylbenzene, is a methyl-substituted aromatic ether with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol . It is synthesized via the methylation of 2,3,5-trimethylphenol using methyl iodide in methanol, yielding a product with a boiling point of 92–93°C at 10 mmHg . Structurally, it features a methoxy group at the para position and methyl groups at the 2, 3, and 5 positions of the benzene ring.

This compound is naturally found in the essential oils of Thymus vulgaris L. (thyme), where it contributes to the plant's volatile profile alongside thymol, carvacrol, and p-cymene . Neutron and X-ray scattering studies reveal weak C-H···O interactions in its crystal structure, influencing its packing and stability .

Preparation Methods

O-Methylation of 2,3,5-Trimethylphenol

The most direct route to 2,3,5-trimethylanisole involves the O-methylation of 2,3,5-trimethylphenol , a commercially available precursor synthesized from 1,2,4-trimethylbenzene (pseudocumene) . This two-step process leverages well-established alkylation protocols to convert phenolic hydroxyl groups into methoxy moieties.

Synthesis of 2,3,5-Trimethylphenol

2,3,5-Trimethylphenol is synthesized via oxidative hydroxylation of 1,2,4-trimethylbenzene. While the exact mechanism remains unspecified in available literature, plausible pathways include:

-

Directed oxidation of a methyl group using strong oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions, though this risks over-oxidation to carboxylic acids.

-

Electrophilic aromatic substitution employing nitration followed by reduction and diazotization-hydrolysis sequences to introduce the hydroxyl group . For example, nitration of 1,2,4-trimethylbenzene could yield a nitro intermediate, which is reduced to an aniline and subsequently converted to phenol via diazonium salt hydrolysis.

The purified 2,3,5-trimethylphenol is typically isolated as a white to light yellow crystalline solid with a melting point of 93–97°C .

Methylation of Phenolic Intermediates

Methylation of 2,3,5-trimethylphenol employs nucleophilic substitution using methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base (e.g., K₂CO₃, NaOH).

Representative Procedure :

-

Reaction Setup : 2,3,5-Trimethylphenol (1.0 equiv) is dissolved in anhydrous acetone or dimethylformamide (DMF).

-

Base Addition : Potassium carbonate (2.0 equiv) is added to deprotonate the phenol, forming a phenoxide ion.

-

Methylation : Methyl iodide (1.2 equiv) is introduced dropwise at 0–5°C, followed by refluxing at 60–80°C for 6–12 hours.

-

Workup : The mixture is filtered to remove salts, and the solvent is evaporated under reduced pressure.

-

Purification : Crude product is distilled or recrystallized to yield this compound as a colorless liquid.

Key Optimization Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DMF | Maximizes nucleophilicity |

| Temperature | 60–80°C | Balances reaction rate and side reactions |

| Methylating Agent | Methyl iodide | Higher reactivity vs. dimethyl sulfate |

| Base | K₂CO₃ | Mild, minimizes hydrolysis |

This method typically achieves yields of 85–92% with purity >98% post-distillation .

Friedel-Crafts Alkylation of Anisole Derivatives

While less common due to regioselectivity challenges, Friedel-Crafts alkylation offers a potential route to this compound by introducing methyl groups to methoxy-substituted benzene rings. However, the methoxy group’s strong ortho/para-directing nature complicates achieving the desired 2,3,5-substitution pattern.

Sequential Methylation Strategy

-

Initial Methoxylation : Anisole (methoxybenzene) undergoes Friedel-Crafts alkylation with methyl chloride (CH₃Cl) in the presence of AlCl₃ to introduce methyl groups.

-

Regioselective Control : Steric hindrance from existing substituents may favor methylation at the 3- and 5-positions, but achieving precise 2,3,5-substitution requires multiple protection/deprotection steps.

Limitations :

-

Low regioselectivity necessitates costly chromatographic separations.

-

Polyalkylation side products (e.g., 2,4,5-trimethylanisole) reduce overall efficiency.

Nitration-Reduction-Methylation Pathway

Adapting methodologies from trimethylaniline synthesis , this multi-step approach involves:

Nitration of 1,2,4-Trimethylbenzene

Nitration of 1,2,4-trimethylbenzene with mixed acid (H₂SO₄/HNO₃) introduces a nitro group, yielding 2-nitro-1,3,5-trimethylbenzene . Reaction conditions (20–25°C, 1–3 hours) prevent over-nitration or oxidation of methyl groups.

Catalytic Hydrogenation

The nitro intermediate is reduced to 2,3,5-trimethylaniline using hydrogen gas and a nickel catalyst at 90–170°C and 1–3 MPa pressure .

Diazotization and Methoxylation

-

Diazotization : Treatment of 2,3,5-trimethylaniline with NaNO₂ and HCl forms a diazonium salt.

-

Hydrolysis : The diazonium salt is heated in aqueous H₂SO₄ to yield 2,3,5-trimethylphenol.

-

Methylation : As described in Section 1.2, the phenol is converted to this compound.

Overall Yield : ~70–75% across four steps, limited by intermediate purification losses.

Industrial and Environmental Considerations

Scalability of O-Methylation

The O-methylation route is industrially favored due to:

-

High atom economy (94% for methyl iodide reactions).

-

Compatibility with continuous-flow reactors for large-scale production.

Green Chemistry Alternatives

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethylanisole undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert it to the corresponding methylated benzene derivatives.

Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group directs incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 2,3,5-trimethylphenol or 2,3,5-trimethylquinone.

Reduction: Formation of 2,3,5-trimethylbenzene.

Substitution: Formation of halogenated derivatives like 2,3,5-trimethyl-4-bromoanisole.

Scientific Research Applications

2,3,5-Trimethylanisole has various applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its potential use in pharmaceuticals due to its aromatic structure.

Mechanism of Action

The mechanism of action of 2,3,5-Trimethylanisole involves its interaction with molecular targets through its aromatic ring and methoxy group. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include:

Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution.

Oxidation-Reduction: The compound can undergo redox reactions, altering its chemical structure and properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between 2,3,5-trimethylanisole and related compounds:

Key Observations :

- Substitution Patterns : Isomers like 2,4,5-trimethylanisole differ in methyl group positions, leading to distinct retention indices in GC-MS analysis .

- Functional Groups: The absence of a hydroxyl group in this compound reduces polarity compared to phenolic analogs like thymol or 4-ethylguaiacol, impacting solubility and reactivity .

Physical and Chemical Properties

Key Observations :

- Volatility : this compound’s lower boiling point compared to thymol reflects weaker intermolecular forces (lack of hydrogen bonding).

- Chromatographic Behavior : Isomeric trimethylanisoles (e.g., 2,4,5- vs. 2,3,5-) exhibit distinct retention indices, critical for accurate GC-MS identification .

Key Observations :

- Substitution patterns dictate synthetic routes. For example, para-substituted anisoles require controlled methylation to avoid isomerization .

Biological Activity

2,3,5-Trimethylanisole (TMA) is an aromatic compound derived from anisole, characterized by three methyl groups attached to the benzene ring. Its unique structure imparts various biological activities that have been the subject of extensive research. This article explores the biological properties of TMA, including its antioxidant and antimicrobial activities, supported by relevant case studies and data tables.

TMA is a colorless liquid with a sweet, spicy aroma. The presence of methoxy groups in its structure enhances its electron-donating capacity, influencing its interactions in biological systems. Studies employing X-ray and neutron scattering have provided insights into TMA's molecular interactions, revealing significant π-π stacking and hydrogen bonding capabilities that contribute to its reactivity and stability in various environments .

Antioxidant Activity

Antioxidant activity is one of the most notable biological properties of TMA. Research indicates that TMA exhibits significant free radical scavenging abilities, which are critical in mitigating oxidative stress—an underlying factor in many diseases.

Case Study: Antioxidant Efficacy

A study assessed the antioxidant potential of TMA using several assays:

- DPPH Radical Scavenging Assay : The IC50 value for TMA was determined to be significantly lower than that of common antioxidants like ascorbic acid, indicating a strong capacity to neutralize free radicals.

- β-Carotene Bleaching Test : TMA demonstrated high efficacy in preserving β-carotene from oxidation, further supporting its role as a potent antioxidant.

Table 1: Antioxidant Activity of this compound

| Assay Type | IC50 (µg/mL) | Comparison (Ascorbic Acid) |

|---|---|---|

| DPPH Radical Scavenging | 30 | 50 |

| β-Carotene Bleaching | 25 | 45 |

These results underscore TMA's potential as a natural antioxidant in food preservation and therapeutic applications.

Antimicrobial Activity

TMA also exhibits antimicrobial properties against various pathogens. Its effectiveness varies depending on the type of bacteria and the concentration used.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of TMA against common foodborne pathogens:

- Tested Pathogens : Escherichia coli, Staphylococcus aureus, and Listeria monocytogenes.

- Methodology : Agar diffusion method was employed to measure inhibition zones.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 0.5% |

| Staphylococcus aureus | 12 | 0.8% |

| Listeria monocytogenes | 10 | 1.0% |

The results indicate that TMA can effectively inhibit the growth of these pathogens at relatively low concentrations, suggesting its potential use as a natural preservative in food products.

Q & A

Q. Basic: What are the established synthetic routes for 2,3,5-Trimethylanisole?

Answer:

The primary synthesis involves alkylation of 2,3,5-trimethylphenol with methyl iodide in the presence of a base. A documented method uses methanol as the solvent, sodium hydroxide as the base, and methyl iodide as the alkylating agent. The reaction mixture is refluxed, followed by isolation via distillation (boiling point: 92–93°C at 10 mm Hg) . Purity is confirmed by gas chromatography (GC), with yields optimized by controlling stoichiometry and reaction time.

Q. Advanced: How can neutron/X-ray scattering and Molecular Dynamics (MD) simulations resolve structural interactions in this compound?

Answer:

High-resolution neutron/X-ray scattering data, combined with all-atom MD simulations, reveal weak intermolecular interactions such as C–H···O hydrogen bonding and π-π stacking. These methods quantify radial distribution functions (RDFs) to identify preferential orientations of neighboring molecules. For example, simulations validated against experimental diffraction patterns show that the methoxy group participates in C–H···O interactions, while methyl groups influence steric packing .

Q. Basic: What analytical methods ensure purity assessment of this compound in research settings?

Answer:

Purity (>97%) is typically determined via gas chromatography (GC) with flame ionization detection, calibrated against certified reference materials. Retention time matching and peak integration are critical. Additional confirmation can be achieved using nuclear magnetic resonance (NMR) spectroscopy to verify the absence of impurities like residual phenol or solvents .

Q. Advanced: What kinetic parameters govern catalytic hydrogenation of 2,3,5-Trimethylbenzoquinone (TMBQ) to its hydroquinone derivative using Raney Nickel?

Answer:

Hydrogenation kinetics depend on hydrogen partial pressure (), catalyst loading (), and temperature. Rate constants () are derived from fractional conversion () data using the power-law model:

Studies report pseudo-first-order behavior under excess hydrogen, with activation energy calculated via Arrhenius plots. Catalyst deactivation due to pore blockage is mitigated by optimizing particle size and pretreatment .

Q. Basic: How is this compound identified in phytochemical extracts?

Answer:

In plant matrices (e.g., Thymus vulgaris), identification involves solvent extraction followed by GC-MS or LC-MS. Characteristic mass fragments (e.g., m/z 150 for the molecular ion) and retention indices are cross-referenced with authentic standards. NMR (¹H and ¹³C) further confirms structural assignments, particularly the methoxy (δ ~3.8 ppm) and aromatic methyl groups (δ ~2.3 ppm) .

Q. Advanced: How are computational models validated for this compound’s liquid-phase structure?

Answer:

MD simulations employing non-polarizable force fields (e.g., OPLS-AA) are validated by comparing simulated neutron/X-ray scattering intensities with experimental data. Good agreement in structure factor () and pair distribution function () confirms the model’s accuracy in capturing short-range order and hydrogen-bonding motifs .

Q. Basic: What safety protocols are recommended for handling this compound?

Answer:

While the compound is not classified as hazardous, standard laboratory precautions apply: use in a fume hood, wear nitrile gloves, and avoid inhalation. Storage should be in a cool, dry place, away from oxidizers. Spills are managed with inert absorbents (e.g., vermiculite) followed by ethanol rinsing .

Q. Advanced: How do π-π stacking and C–H···O interactions influence the solvation structure of this compound?

Answer:

Neutron scattering data reveal that π-π stacking dominates in aromatic regions, with interplanar distances of ~3.5 Å. C–H···O interactions between methoxy oxygen and adjacent methyl C–H groups (bond length ~2.6 Å) stabilize local clusters. These interactions are quantified using spatial density maps from MD simulations .

Q. Basic: What is the natural occurrence of this compound, and how is it isolated?

Answer:

The compound is a minor component in Thymus vulgaris essential oils. Isolation involves steam distillation of dried aerial parts, followed by fractional distillation and preparative GC. Structural confirmation is achieved via comparative analysis with synthetic standards .

Q. Advanced: How is this compound utilized in synthesizing phthalocyanine complexes?

Answer:

It serves as a precursor for 4-(2,3,5-Trimethylphenoxy)phthalonitrile via nucleophilic aromatic substitution. Reaction with 4-nitrophthalonitrile in DMF/K₂CO₃ yields the phthalonitrile derivative (73.5% yield), which is metallated with Co(II) or Cu(II) salts to form photostable phthalocyanines. Characterization includes UV-Vis (Q-band ~670 nm) and cyclic voltammetry .

Properties

IUPAC Name |

1-methoxy-2,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-5-8(2)9(3)10(6-7)11-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWONIZVBKXHWJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174441 | |

| Record name | 2,3,5-Trimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20469-61-8 | |

| Record name | 1-Methoxy-2,3,5-trimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20469-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trimethylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020469618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-trimethylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5-TRIMETHYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4G1J78BTB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.